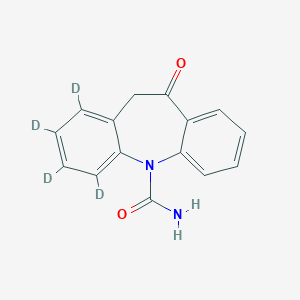

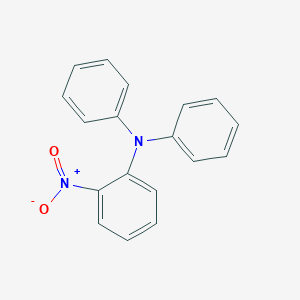

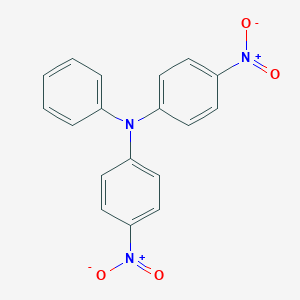

Bis-(4-nitrophenyl)phenylamine

Vue d'ensemble

Description

Bis-(4-nitrophenyl)phenylamine is a compound of interest in materials science and polymer chemistry. Its structural configuration allows it to participate in the synthesis of polyimides and other polymers, contributing to the development of materials with desirable thermal and mechanical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-fluoro-3-phenyl nitrobenzene to form diamines, which are then reacted with dianhydrides to produce polyimides. This process involves ring-opening polymerization followed by thermal cyclic dehydration (Morikawa, Miyata, & Nishimura, 2012).

Molecular Structure Analysis

Polyimides synthesized from these diamines are characterized by X-ray diffraction, indicating an amorphous structure. The molecular structure significantly influences the material's properties, such as glass transition temperature and thermal stability (Morikawa, Miyata, & Nishimura, 2012).

Chemical Reactions and Properties

Bis-(4-nitrophenyl)phenylamine derivatives undergo various chemical reactions to form polymers with high thermal stability and glass transition temperatures. These reactions are crucial for developing materials for high-performance applications (Morikawa, Miyata, & Nishimura, 2012).

Physical Properties Analysis

The physical properties of polymers derived from Bis-(4-nitrophenyl)phenylamine, such as glass transition temperature, are determined by differential scanning calorimetry and dynamic mechanical analysis. These properties are influenced by the molecular structure and the nature of the polymerization process (Morikawa, Miyata, & Nishimura, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Bis-(4-nitrophenyl)phenylamine derivatives, are tailored by the synthesis process. The choice of dianhydrides and the polymerization conditions affect the resulting polymer's solubility, thermal stability, and mechanical strength (Morikawa, Miyata, & Nishimura, 2012).

Applications De Recherche Scientifique

Organic Emitting Materials for Electroluminescent Devices : A novel polymer, polybis(paraphenyl)phenylamine, demonstrates an intense blue color and a long excited-state lifetime, making it a promising material for electroluminescent devices (Zengin, Zengin, Topping, & Smith, 2007).

Resonant Tunneling Diode Behavior : The 4-nitro-2,5-bis(4-mercaptophenylethynyl)phenylamine molecule exhibits behavior typical of a resonant tunneling diode. Small perturbations in this molecule can significantly alter the energy gaps between occupied and unoccupied energy levels, which is crucial in electronic applications (Majumder, Briere, Mizuseki, & Kawazoe, 2002).

Transition Metal Complexes : Monooxidized bis(phosphino)amines, which can be synthesized from compounds like Bis-(4-nitrophenyl)phenylamine, serve as bidentate chelate ligands for various transition metal complexes. These complexes have potential applications in catalysis and material sciences (Balakrishna, Klein, Uhlenbrock, Pinkerton, & Cavell, 1993).

Hole-Transporting Materials for Organic Electronics : Triarylamine-combined nitronyl nitroxide, a derivative of Bis-(4-nitrophenyl)phenylamine, shows potential as a hole-transporting material in organic electronic devices. It exhibits a maximum current density of 0.2 mA/cm2 in a single-layer device (Kurata, Koshika, Kato, Kido, & Nishide, 2007).

Corrosion Inhibition in Metals : Novel Bis Schiff’s Bases, synthesized from derivatives of Bis-(4-nitrophenyl)phenylamine, have been shown to effectively inhibit corrosion in mild steel, especially in acidic solutions. This highlights their potential as corrosion inhibitors in industrial applications (Singh & Quraishi, 2016).

Enzyme Mimicry in Chemical Reactions : Certain derivatives of Bis-(4-nitrophenyl)phenylamine enhance the hydrolytic activity of phosphate diesters in Zn(II) complexes. This can mimic the action of enzymes and accelerate chemical reactions, a property useful in biochemistry and pharmaceuticals (Livieri, Mancin, Saielli, Chin, & Tonellato, 2007).

Optoelectronic Applications : Arylamine-substituted oligo(ladder-type pentaphenylene)s, which can be derived from Bis-(4-nitrophenyl)phenylamine, show electronic communication between bridged redox centers. This property is significant for applications in optoelectronic devices (Zhou, Baumgarten, & Müllen, 2007).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . The use of personal protective equipment, including chemical impermeable gloves, is recommended .

Propriétés

IUPAC Name |

4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZATZDYEKDQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408371 | |

| Record name | 4,4'-Dinitrotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(4-nitrophenyl)phenylamine | |

CAS RN |

1100-10-3 | |

| Record name | 4,4'-Dinitrotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)